molecular formula C12H16BrNO B5854145 N-(4-bromophenyl)-2,2-dimethylbutanamide

N-(4-bromophenyl)-2,2-dimethylbutanamide

Cat. No.: B5854145
M. Wt: 270.17 g/mol
InChI Key: PHKNUVAZIHAKHM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,2-dimethylbutanamide is an organic compound that belongs to the class of amides It features a bromine-substituted phenyl ring attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,2-dimethylbutanamide typically involves the reaction of 4-bromoaniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the synthesis may involve similar steps but with optimizations for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may also be scaled up using industrial chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of N-(4-substituted phenyl)-2,2-dimethylbutanamides.

    Reduction: Formation of N-(4-bromophenyl)-2,2-dimethylbutanamine.

    Oxidation: Formation of 4-bromoquinone derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2,2-dimethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom enhances its binding affinity through halogen bonding, while the amide group interacts with hydrogen bond donors and acceptors in the target protein .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2,2-dimethylbutanamide
  • N-(4-fluorophenyl)-2,2-dimethylbutanamide
  • N-(4-methylphenyl)-2,2-dimethylbutanamide

Uniqueness

N-(4-bromophenyl)-2,2-dimethylbutanamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro and fluoro analogs. Additionally, the bromine atom enhances its binding affinity in biological systems, making it a valuable compound in drug design .

Properties

IUPAC Name

N-(4-bromophenyl)-2,2-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-4-12(2,3)11(15)14-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKNUVAZIHAKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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